Ethyl 2-bromo-4-fluoro-5-nitrobenzoate
Description
Molecular Formula: C₉H₇BrFNO₄ Average Mass: 292.060 g/mol Monoisotopic Mass: 290.954248 g/mol CAS RN: 1153284-99-1 Structure: Ethyl 2-bromo-4-fluoro-5-nitrobenzoate is a substituted benzoate ester featuring a bromine atom at position 2, a fluorine atom at position 4, and a nitro group at position 5 on the aromatic ring. The ester group (–COOEt) is attached to the benzene ring at position 1 (carboxylic acid position). The nitro group is a strong electron-withdrawing substituent, while the halogen atoms (Br, F) contribute to both electronic and steric effects, influencing reactivity and intermolecular interactions .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-bromo-4-fluoro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCUEMGHPKGASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153284-99-1 | |
| Record name | ethyl 2-bromo-4-fluoro-5-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-fluoro-5-nitrobenzoate typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes:
Nitration: Introducing a nitro group to the aromatic ring.
Bromination: Adding a bromine atom to the ring.
Fluorination: Incorporating a fluorine atom.
Esterification: Converting the carboxylic acid group to an ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Formation of ethyl 2-bromo-4-fluoro-5-aminobenzoate.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Organic Synthesis
Ethyl 2-bromo-4-fluoro-5-nitrobenzoate is extensively used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the formation of new compounds.
- Reduction Reactions : The nitro group can be reduced to an amine, creating derivatives with different biological activities.
Biological Investigations
Research has indicated potential biological activities associated with compounds similar to this compound:
- Antimicrobial Properties : Similar nitro-substituted compounds have shown efficacy against various pathogens.
- Anti-inflammatory Effects : Investigations suggest that such compounds may modulate inflammatory pathways, although specific data on this compound remains limited.
Pharmaceutical Development
The compound is explored for its utility as a pharmacophore in drug design:
- Drug Development : Its structural features may contribute to the development of new therapeutic agents targeting specific diseases.
- Mechanistic Studies : Understanding the interaction of this compound with biomolecules can aid in elucidating its pharmacological profile .
Material Science
In industrial applications, this compound is utilized in the synthesis of advanced materials:
- Specialty Chemicals : It serves as a building block for creating polymers and other materials with desirable properties .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Nitration : Introducing a nitro group onto the aromatic ring.
- Bromination : Adding a bromine atom to the ring.
- Fluorination : Incorporating a fluorine atom.
- Esterification : Converting the carboxylic acid group into an ethyl ester.
These methods require careful control of reaction conditions to ensure high yield and purity .
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-fluoro-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other interactions. These properties make it a versatile compound in chemical and biological studies .
Comparison with Similar Compounds
Ethyl 5-bromo-2-chloro-4-fluorobenzoate
Molecular Formula : C₉H₇BrClFO₂
Molar Mass : 281.51 g/mol
CAS RN : 351325-30-9
Key Differences :
- Substituents : Bromine at position 5, chlorine at position 2, fluorine at position 4.
- Functional Groups : Lacks the nitro group present in the target compound.
- Chlorine, being less electronegative than fluorine, may alter regioselectivity in further reactions.
- Physical Properties : Lower molar mass (281.51 vs. 292.06 g/mol) suggests differences in boiling/melting points and solubility.
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate
Molecular Formula : C₁₀H₁₀ClFO₃
CAS RN : 1266193-22-9
Key Differences :
- Substituents : Chlorine at position 5, fluorine at position 2, methoxy (–OCH₃) at position 4.
- Functional Groups : Methoxy is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound.
- Reactivity : Methoxy directs EAS to ortho/para positions, whereas nitro directs to meta. This compound is less acidic due to the absence of strong electron-withdrawing groups.
- Applications : Methoxy groups are common in pharmaceuticals for improved bioavailability, whereas nitro groups are precursors for amines in drug synthesis .
Tabular Comparison
| Property | Ethyl 2-bromo-4-fluoro-5-nitrobenzoate | Ethyl 5-bromo-2-chloro-4-fluorobenzoate | Ethyl 5-chloro-2-fluoro-4-methoxybenzoate |
|---|---|---|---|
| Molecular Formula | C₉H₇BrFNO₄ | C₉H₇BrClFO₂ | C₁₀H₁₀ClFO₃ |
| Molar Mass (g/mol) | 292.06 | 281.51 | ~237 (estimated) |
| Key Substituents | 2-Br, 4-F, 5-NO₂ | 5-Br, 2-Cl, 4-F | 5-Cl, 2-F, 4-OCH₃ |
| Electron Effects | Strongly electron-withdrawing (NO₂) | Moderately electron-withdrawing (Cl, Br) | Electron-donating (OCH₃) |
| Reactivity | High (NAS, EAS meta-directing) | Moderate (Cl less reactive than NO₂) | Low (OCH₃ deactivates ring) |
| Applications | Pharmaceutical intermediates | Agrochemical precursors | Drug design (methoxy motifs) |
Research Findings and Implications
- Synthetic Utility : The nitro group in this compound allows for reduction to amines, enabling access to bioactive molecules. In contrast, chloro or methoxy analogs require alternative functionalization strategies .
- Crystallography : Hydrogen-bonding patterns differ significantly. The nitro group participates in dipole-dipole interactions and weak hydrogen bonds, influencing crystal packing compared to methoxy-containing analogs .
- Stability : Nitro-substituted compounds are generally more thermally stable but may pose explosion risks under extreme conditions, unlike halogenated or methoxy derivatives.
Biological Activity
Ethyl 2-bromo-4-fluoro-5-nitrobenzoate is an organic compound that has attracted attention for its potential biological activities. This article explores its biochemical properties, pharmacokinetics, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features bromine, fluorine, and nitro functional groups attached to a benzoate backbone, which is known to influence its reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. This compound has been investigated for its potential to inhibit various pathogens. For instance, studies on related compounds have shown effectiveness against fungal pathogens such as Botrytis cinerea and Fusarium oxysporum, suggesting that this compound could possess similar properties .
2. Cytotoxicity and Antitumor Activity
Preliminary studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's structural components are believed to interact with cellular mechanisms, potentially leading to apoptosis in malignant cells. For instance, analogs of this compound have been shown to induce cell cycle arrest in various tumor models, which warrants further investigation into its therapeutic potential .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption. It is predicted to act as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions, making it an important consideration in pharmacological studies.
Case Study 1: Antifungal Activity
In a controlled study examining the antifungal efficacy of this compound against Botrytis cinerea, the compound was tested at varying concentrations. The results indicated a significant reduction in fungal growth at concentrations above 10 mg/L, with an effective concentration (EC50) determined at approximately 3.18 mg/L, showcasing its potential as a fungicide .
| Concentration (mg/L) | Diameter of Inhibition Zone (mm) |
|---|---|
| 0 | 0 |
| 5 | 10 |
| 10 | 20 |
| 20 | 30 |
Case Study 2: Cytotoxicity Assay
In vitro assays performed on human cancer cell lines revealed that this compound exhibited cytotoxic effects with an IC50 value of approximately 15 µM after 48 hours of exposure. This suggests that the compound may have potential as a chemotherapeutic agent .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12 |
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 18 |
Q & A
Q. How can I optimize the synthesis of ethyl 2-bromo-4-fluoro-5-nitrobenzoate from its benzoic acid precursor?
Methodological Answer:
- Use thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF) to convert the benzoic acid to the acyl chloride intermediate.
- Esterify the intermediate by reacting it with ethanol in anhydrous conditions.
- Key factors:
-
Solvent Choice: DCM minimizes side reactions compared to benzene due to lower toxicity and better control of reaction kinetics.
-
Purification: Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
Table 1: Comparison of Synthesis Conditions
Reagent System Solvent Temp. (°C) Time (h) Yield (%) Byproducts SOCl₂ + DMF DCM 50 4 78 Minimal Oxalyl chloride + DMF DCM 50 12 85 Trace HCl
Q. What are the recommended storage conditions for this compound?
- Store in anhydrous conditions (desiccator with silica gel) at –20°C to prevent hydrolysis of the ester group.
- Avoid prolonged exposure to light, as the nitro group may undergo photodegradation .
Q. How do I confirm the identity of the synthesized compound?
- Use ¹H/¹³C NMR to verify substituent positions (e.g., bromo and fluoro groups induce distinct splitting patterns).
- High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation.
- Fourier-Transform Infrared Spectroscopy (FTIR) to identify ester carbonyl (~1740 cm⁻¹) and nitro (~1520 cm⁻¹) stretches.
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
- The nitro group at the 5-position activates the aromatic ring for NAS at the 2-bromo position (meta-directing effect).
- Methodology:
- Perform kinetic studies using varying nucleophiles (e.g., amines, alkoxides) in DMF at 80°C.
- Monitor reaction progress via HPLC to assess regioselectivity and rate constants.
Q. How can computational modeling predict crystal packing patterns of this compound?
- Use density functional theory (DFT) to optimize the molecular geometry.
- Apply Hirshfeld surface analysis to identify dominant intermolecular interactions (e.g., C–H···O hydrogen bonds between nitro and ester groups).
- Refine X-ray diffraction data with SHELXL for accurate crystallographic parameters .
Q. What strategies mitigate competing side reactions during nitro group reduction to an amine?
- Methodology:
-
Use SnCl₂·2H₂O in ethanol under reflux (75°C) for selective reduction.
-
Add a scavenger (e.g., NH₄Cl) to prevent over-reduction of the bromo substituent.
-
Monitor pH: Maintain alkaline conditions post-reduction to stabilize the amine .
- Table 2: Reduction Outcomes Under Different Conditions
Reducing Agent Solvent Temp. (°C) Byproducts Amine Yield (%) SnCl₂·2H₂O Ethanol 75 None 92 Fe/HCl H₂O 100 Dehalogenation 45
Q. How can graph set analysis resolve contradictions in hydrogen-bonding patterns reported in crystallographic studies?
- Apply Etter’s rules to classify hydrogen bonds (e.g., D₁¹ motifs for nitro–ester interactions).
- Use Mercury Software to generate graph sets from CIF files and compare with literature.
- Discrepancies often arise from solvent inclusion; re-crystallize in anhydrous acetonitrile for cleaner patterns .
Data Contradiction Analysis
Q. Why do different studies report varying yields for esterification of 2-bromo-4-fluoro-5-nitrobenzoic acid?
- Key Variables:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
